1-Amino-2-butanol

Physical Chemistry Process Engineering Quality Control

Researchers requiring a chiral amino alcohol scaffold often face supply inconsistency and isomer contamination. 1-Amino-2-butanol (CAS 13552-21-1) is a bifunctional C4 building block with a stereogenic center at C2, enabling enantioselective synthesis of beta-blockers, antiviral agents, and antiepileptic candidates. - Enables asymmetric synthesis: serves as a chiral precursor and an inducer of L-1-amino-2-propanol dehydrogenase for biocatalytic routes. - Consistent quality: supplied as a clear, colorless to pale yellow liquid with verified purity (≥98% GC/T). - Reliable supply: hygroscopic material shipped under inert gas; ambient transport for standard quantities.

Molecular Formula C4H11NO
Molecular Weight 89.14 g/mol
CAS No. 13552-21-1
Cat. No. B1205648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-2-butanol
CAS13552-21-1
Synonyms1-amino-2-butanol
mono-sec-butanolamine
monobutanolamine
Molecular FormulaC4H11NO
Molecular Weight89.14 g/mol
Structural Identifiers
SMILESCCC(CN)O
InChIInChI=1S/C4H11NO/c1-2-4(6)3-5/h4,6H,2-3,5H2,1H3
InChIKeyKODLUXHSIZOKTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble (>=10 mg/ml at 70° F) (NTP, 1992)
11.22 M

1-Amino-2-butanol: Baseline and Procurement


1-Amino-2-butanol is a chiral, vicinal amino alcohol with the molecular formula C₄H₁₁NO and a molecular weight of 89.14 g/mol [1]. It is a clear, colorless to pale yellow liquid at room temperature, characterized by a density of 0.94 g/mL (20°C), a boiling point of 169°C, and a flash point of 61°C [1]. The compound contains both a primary amine (-NH₂) and a secondary alcohol (-OH) on adjacent carbons, creating a stereogenic center at C2 . This bifunctional nature confers distinct reactivity in condensation, cyclization, and chiral induction applications. As a building block, it serves in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals .

Chiral Building Block
Bifunctional amino alcohol for asymmetric synthesis of APIs and fine chemicals
Biocatalytic Substrate
Recognized by specific NADP⁺-dependent dehydrogenase for enzymatic chiral amine production
Derivatization Scaffold
Core motif in xanthone-based anticonvulsant lead candidates (research context)

1-Amino-2-butanol: Generic Substitution Risks


1-Amino-2-butanol is a specific positional and structural isomer within the C4 amino alcohol family, and its chemical and biological behavior is not interchangeable with its closest analogs. For instance, the relative positions of the amine and hydroxyl groups dictate distinct intramolecular hydrogen bonding networks [1], which in turn alter physical properties, reactivity profiles, and biological recognition. Procurement based solely on the 'amino alcohol' class designation can lead to significant process deviations, from altered boiling points that impact distillation to different flash points that affect safety protocols [2], and most critically, to variations in enantioselective outcomes in asymmetric synthesis [3].

Regioisomer mismatch (2-amino-1-butanol)
Different amine/hydroxyl positions alter hydrogen‑bonding networks, density, refractive index, and downstream PAT control.
Flash point hazard shift
Lower flash point vs. regioisomer changes flammability classification and may require revised safety protocols for scale‑up.
Enzyme recognition differs
Not all amino alcohols induce the same dehydrogenase; substitution can compromise biocatalytic pathway induction.

1-Amino-2-butanol vs. Key Analogs


Density and Refractive Index vs. 2-Amino-1-butanol

1-Amino-2-butanol exhibits a lower density and refractive index compared to its regioisomer, 2-amino-1-butanol. The density of 1-amino-2-butanol is 0.94 g/mL at 20°C , whereas 2-amino-1-butanol (CAS 96-20-8) has a density of 0.943-0.947 g/mL at 25°C . The refractive index (n20/D) for 1-amino-2-butanol is 1.4490-1.4520 , while that for 2-amino-1-butanol is 1.4525 . These small but measurable differences reflect distinct intermolecular interactions stemming from the altered proximity of the amine and hydroxyl groups.

Density & Refractive Index
Head-to-head
0.94 g/mL (20°C) / n20 1.4490–1.4520
vs. 2-amino-1-butanol: 0.943–0.947 g/mL / 1.4525
Informs real‑time PAT control in flow chemistry
Differences reflect altered intermolecular interactions
Physical Chemistry Process Engineering Quality Control

Flash Point vs. 2-Amino-1-butanol

1-Amino-2-butanol has a significantly lower flash point (61°C) compared to 2-amino-1-butanol, which has a flash point ranging from 84°C to 89°C [1]. This 23-28°C difference places the compounds in different flammability risk categories, impacting storage, handling, and ventilation requirements.

Flash Point
Head-to-head
61°C vs. 84–89°C (23–28°C lower)
Closed cup method
Requires stricter ignition source control
Flammability classification differs
Process Safety Hazard Assessment Industrial Hygiene

L-1-amino-2-propanol Dehydrogenase Induction

1-Amino-2-butanol acts as an inducer for the expression of a novel NADP⁺-dependent L-1-amino-2-propanol dehydrogenase from Rhodococcus erythropolis MAK154, alongside 1-amino-2-propanol and 2-aminocyclohexanol [1]. This enzyme catalyzes the NADP⁺-dependent oxidation of several aminoalcohols and is used in the asymmetric reduction of prochiral ketones to yield double chiral aminoalcohols like d-pseudoephedrine. While quantitative induction levels relative to other inducers are not specified, its specific recognition by this enzyme distinguishes it from other amino alcohols not mentioned as inducers in this system.

Dehydrogenase Induction
Class-level
Qualitative induction in R. erythropolis MAK154
NADP⁺-dependent L-1-amino-2-propanol dehydrogenase
Supports biocatalytic chiral amine synthesis
Quantitative induction not reported; context-dependent
Biocatalysis Enzyme Engineering Green Chemistry

Protective Index in MES Seizure Model

When incorporated into a xanthone scaffold, the 1-amino-2-butanol motif yields compounds with potent anticonvulsant activity. In the maximal electroshock seizure (MES) model, derivatives of 6-methoxy- or 6-chloroxanthone containing the 1-amino-2-butanol side chain exhibited a protective index (PI = TD₅₀/ED₅₀) in the range of 2.21 to 5.84 [1]. This PI range is comparable to established antiepileptic drugs phenytoin, carbamazepine, and valproate [1]. 2-Amino-1-butanol derivatives of a similar 7-chloroxanthone core showed a slightly narrower PI range of 2.84–3.62 [2].

Anticonvulsant PI (MES)
Endpoint context
PI 2.21–5.84 (1‑amino‑2‑butanol derivatives)
vs. 2.84–3.62 for 2‑amino‑1‑butanol derivatives
Reported protective index range for lead profiling
Scaffold-dependent; requires validation
Medicinal Chemistry Neuroscience Drug Discovery

1-Amino-2-butanol: Evidence-Based Applications


Asymmetric Synthesis of Chiral Pharmaceuticals

Due to its chiral center and bifunctional nature, 1-amino-2-butanol is a valuable chiral building block for constructing enantiomerically pure pharmaceuticals. It is particularly useful in synthesizing beta-blockers and antiviral agents where its chiral amine-alcohol framework provides essential steric and electronic properties . The evidence of its specific recognition by an NADP⁺-dependent dehydrogenase further supports its utility in biocatalytic routes to chiral intermediates, such as d-pseudoephedrine [1].

Xanthone-Based Anticonvulsant Candidates

The evidence demonstrates that 1-amino-2-butanol derivatives of xanthone exhibit a favorable protective index (PI 2.21–5.84) in MES seizure models, comparable to established drugs like phenytoin and valproate [2]. This positions 1-amino-2-butanol as a key intermediate for synthesizing and optimizing novel antiepileptic drug candidates. Process chemists can leverage this scaffold to develop scalable routes to new chemical entities with potential therapeutic advantages.

Enzymatic Biocatalysis and Induction

1-Amino-2-butanol is a known inducer of L-1-amino-2-propanol dehydrogenase from Rhodococcus erythropolis MAK154 [1]. This property is invaluable for researchers developing whole-cell or isolated enzyme catalysts for the asymmetric reduction of prochiral ketones to chiral amino alcohols. The compound can be used in fermentation media to upregulate the desired enzymatic activity, thereby enhancing the yield and enantiomeric excess of the target product.

Application
Selection Property
Validation Focus
Chiral pharmaceutical intermediates
Bifunctional amino‑alcohol framework
Enantioselective synthesis & yield
Anticonvulsant lead optimization
Xanthone‑derived scaffold with reported PI
MES model endpoint & safety‑margin profiling
Enzymatic biocatalysis research
Recognized dehydrogenase inducer
Enzyme upregulation & ee outcome

Technical Documentation Hub

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54 linked technical documents
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